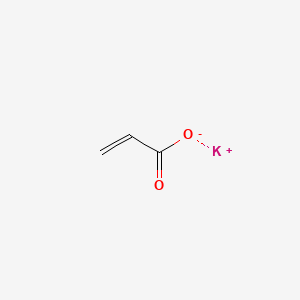

Potassium acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

25608-12-2 |

|---|---|

Molecular Formula |

C6H7KO4 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

potassium;prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |

InChI Key |

OESICJXHUIMSJC-UHFFFAOYSA-M |

SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Other CAS No. |

9003-02-5 25608-12-2 |

Origin of Product |

United States |

Contextual Significance of Acrylate Polymers in Contemporary Science

Acrylate (B77674) polymers, a class of synthetic resins derived from acrylate monomers, hold a significant position in modern materials science due to their remarkable versatility. researchgate.net These thermoplastic polymers are synthesized from monomers containing vinyl groups and exhibit a wide spectrum of properties, including super-absorbency, transparency, flexibility, and toughness. researchgate.net Their adaptability stems from the ability to tailor their physical and chemical characteristics by selecting specific hard and soft monomers during synthesis. mcpolymers.com This allows for the creation of polymers with precise attributes for a vast array of applications. mcpolymers.com

In numerous industries, acrylate polymers and their copolymers are integral. They are fundamental components in the manufacturing of paints, coatings, adhesives, textiles, and printing inks. researchgate.net Their high superabsorbent properties have made them essential in products like diapers. researchgate.net Furthermore, the field of biomedicine extensively utilizes acrylate-based materials in applications such as bone cements, contact lenses, and scaffolds for tissue engineering, a testament to their biocompatibility and adaptable nature. researchgate.netnih.gov The development of waterborne acrylic latexes has also been a significant advancement, offering a more environmentally friendly alternative to solvent-based systems by reducing volatile organic compound (VOC) emissions. mdpi.com

Distinctive Role and Research Trajectory of Potassium Acrylate

Potassium acrylate (B77674) (C₃H₃KO₂) is the potassium salt of acrylic acid and serves as a key monomer in the synthesis of specialized polymers, particularly superabsorbent polymers (SAPs) and hydrogels. Its defining characteristic is its exceptional water absorption capacity; it can absorb and retain volumes of water hundreds of times its own mass. chemtexltd.com This property is attributed to its cross-linked polymeric structure containing hydrophilic carboxyl groups ionized with potassium ions, which attract and trap water molecules through hydrogen bonding and osmotic pressure. gelsap.com

The research trajectory of potassium acrylate has been heavily influenced by its advantages over its sodium counterpart, sodium acrylate, particularly in agricultural applications. The presence of potassium, an essential plant nutrient, makes this compound-based hydrogels beneficial for soil conditioning, enhancing water retention and nutrient availability to plants. scielo.org.mx This has driven extensive research into its use for improving crop yields, especially in arid regions, and for more efficient water and fertilizer use in horticulture and agriculture. scielo.org.mxinifap.gob.mxsocochem.com

Beyond agriculture, research is exploring the potential of this compound in other advanced materials. Its ionic conductivity makes it a candidate for use in sensors and electrochemical devices. Notably, it is being investigated as a component in gel polymer electrolytes for batteries, including zinc-nickel and potassium-ion batteries, where it can help suppress issues like dendrite formation and improve battery lifespan and safety. liu.seresearchgate.netacs.org

Scope and Research Objectives Within the Academic Landscape

Monomer Synthesis Pathways

The primary method for synthesizing this compound is through the neutralization of acrylic acid with a potassium source. This process can be optimized to achieve desired monomer characteristics and purity.

Neutralization Reactions and Process Optimization

The most common and direct route to this compound is the neutralization of acrylic acid with potassium hydroxide (B78521) (KOH). This exothermic reaction is typically performed in an aqueous solution under controlled temperature conditions to prevent premature polymerization.

Key parameters for process optimization include:

Degree of Neutralization: Partial neutralization, typically between 70% and 100%, is often employed to balance the solubility and reactivity of the monomer. A higher degree of neutralization minimizes residual acrylic acid, which can be volatile and lead to side reactions.

Concentration: The concentration of the monomer solution is crucial for polymerization efficiency. Aqueous solutions with a combined monomer concentration of 55–80 wt% are considered optimal. Lower concentrations can impede dehydration, while higher concentrations may lead to handling difficulties.

Temperature: Controlling the reaction temperature is vital. Temperatures are often maintained between 20°C and 30°C to prevent unwanted polymerization during the neutralization step. In some processes, the solution is pre-heated to 70-75°C after neutralization to ensure all reactants are dissolved before initiating polymerization.

pH: Monitoring and controlling the pH to a target of approximately 7.0 is important for optimizing the reaction yield.

A typical laboratory-scale synthesis involves the slow addition of an aqueous potassium hydroxide solution to acrylic acid with stirring in a reaction vessel equipped for temperature control. For instance, one documented procedure involves reacting acrylic acid with potassium hydroxide in toluene (B28343) at 30°C for about 30 minutes.

Table 1: Process Parameters for this compound Synthesis via Neutralization

| Parameter | Optimal Range/Value | Rationale |

| Degree of Neutralization | 70-100% | Balances solubility and reactivity; minimizes residual acrylic acid. |

| Monomer Concentration | 55-80 wt% | Ensures efficient polymerization without handling issues. |

| Reaction Temperature | 20-30°C | Prevents premature polymerization during neutralization. |

| pH | ~7.0 | Optimizes reaction yield. |

Reagent Purity and Precursor Considerations

The purity of the reagents, particularly acrylic acid, is a critical factor in the synthesis of high-quality this compound. Commercial acrylic acid often contains polymerization inhibitors, such as hydroquinone, which must be removed to prevent interference with subsequent polymerization steps. One patented method describes the use of neutral alumina (B75360) chromatographic columns to adsorb these inhibitors, achieving a monomer purity of over 99%.

The primary precursors for this compound are:

Acrylic Acid: This is the foundational monomer. Conventionally, it is produced through a two-step catalytic gas-phase oxidation of propylene. fau.eufau.eu

Potassium Hydroxide (KOH): This is the most common neutralizing agent used to form the potassium salt.

The choice of neutralizing agent significantly impacts the properties of the resulting polymer. For example, potassium ions have been shown to enhance the water absorption capacity of polyacrylate hydrogels compared to sodium ions.

Industrial Synthesis Methodologies and Scalability Research

On an industrial scale, the synthesis of this compound is often integrated with the polymerization process to streamline manufacturing. This "in situ" preparation is a common practice.

A typical industrial process involves:

Mixing: Acrylic acid, potassium hydroxide, and a cross-linker (e.g., N,N'-methylenebisacrylamide) are combined in an aqueous solution.

Initiation: A polymerization initiator, such as ammonium (B1175870) persulfate, is added to trigger the free-radical polymerization.

Polymerization and Dehydration: The reaction is often carried out on a moving belt. The heat generated by the polymerization (reaching temperatures of 120-135°C) evaporates the water, yielding a dry, cross-linked resin. google.com

The scalability of this process is influenced by factors such as heat management, efficient mixing, and the handling of the increasingly viscous polymer solution. The concentration of the initial aqueous solution is a critical parameter for scalability; it must be high enough (55-80 wt%) to allow the heat of polymerization to effectively dry the product, but not so high as to make the solution unmanageable. google.com

Research into alternative polymerization methods, such as inverse suspension polymerization, has been conducted to produce superabsorbent polymers with specific particle sizes and improved properties. researchgate.net

Green Chemistry Approaches in Monomer Production

The conventional production of acrylic acid from propylene, a fossil fuel derivative, raises environmental concerns. fau.eufau.eu This has spurred research into more sustainable, bio-based routes for producing acrylic acid and, consequently, this compound.

Key green chemistry approaches include:

Bio-based Feedstocks: A significant area of research focuses on producing acrylic acid from renewable resources. patsnap.com

Lactic Acid: Lactic acid, which can be produced by fermenting carbohydrates like sugar and starch, is a promising bio-based feedstock. fau.eufau.eu It can be catalytically dehydrated to produce acrylic acid. fau.euazom.com However, developing efficient catalysts to achieve high yields remains a challenge. azom.com

Glycerol (B35011): Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid through catalytic dehydration, offering an economically and environmentally favorable route. patsnap.com

Furfural (B47365): A synthesis route starting from biomass-derived furfural to produce acrylic acid has been demonstrated, employing environmentally benign reactions like photooxygenation and aerobic oxidation. d-nb.infonih.gov

Catalyst Development: The development of new, more efficient catalysts is crucial for the commercial viability of these green routes. For example, researchers have developed novel catalyst formulations that significantly improve the yield of acrylic acid from lactic acid, reducing waste and production costs. azom.com

These sustainable methods aim to reduce the carbon footprint and reliance on petrochemicals in the production of acrylic acid and its derivatives. patsnap.com

Homopolymerization Mechanisms of this compound

Homopolymerization refers to the polymerization of a single type of monomer, in this case, this compound, to form a homopolymer.

Free radical polymerization is a common method for synthesizing poly(this compound). The process involves three main stages: initiation, propagation, and termination. bas.bg The kinetics of FRP of acrylate monomers are influenced by several factors, including monomer concentration, initiator concentration, and temperature. tandfonline.comjournalcra.comasianpubs.org

The polymerization of acrylate grouting materials, which can include this compound, follows free radical polymerization kinetics. bas.bg The rate of polymerization is dependent on the concentration of the monomer and the initiator. bas.bg For instance, in the polymerization of butyl acrylate with potassium peroxydisulfate (B1198043) as an initiator, the rate of polymerization was found to be proportional to the 1.5 power of the monomer concentration and 0.5 power of the initiator concentration. tandfonline.com Similarly, a study on the free radical polymerization of methylacrylate initiated by potassium peroxydisulfate showed the reaction order with respect to the monomer to be 1.5 and with respect to the initiator to be 0.5. journalcra.com

The thermodynamics of polymerization are crucial for understanding the feasibility and spontaneity of the reaction. The change in Gibbs free energy (ΔG) for polymerization is determined by the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). 213.55.90 The polymerization of vinyl monomers like acrylates is typically an exothermic process (negative ΔH) and results in a decrease in entropy (negative ΔS) as disordered monomer molecules are converted into a more ordered polymer structure. 213.55.90 For the polymerization to be thermodynamically favorable, the ΔG must be negative, which is generally the case for acrylate polymerization as the negative enthalpy term outweighs the negative entropy term at typical polymerization temperatures. 213.55.90 The enthalpy of swelling for potassium polyacrylate hydrogels has been studied to understand the interaction parameters. researchgate.net

Table 1: Kinetic Parameters for Free Radical Polymerization of Acrylate Monomers

| Monomer | Initiator System | Order w.r.t. Monomer | Order w.r.t. Initiator | Reference |

| Butyl Acrylate | Potassium Peroxydisulfate | 1.5 | 0.5 | tandfonline.com |

| Methylacrylate | Potassium Peroxydisulfate | 1.5 | 0.5 | journalcra.com |

| Isopropylacrylamide | Potassium Persulfate | 1.68 | 0.38 | uobaghdad.edu.iq |

| Methylacrylate | Potassium Peroxomonosulphate | 1.0 | 0.5 | asianpubs.org |

This table presents kinetic data for various acrylate monomers, providing insight into the general behavior of acrylate polymerization, which can be analogous to this compound.

To overcome the limitations of conventional thermal initiation, advanced initiation systems have been developed to provide better control over the polymerization process.

Redox Initiation: Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate free radicals at lower temperatures than thermal initiators. This allows for polymerization to be carried out under milder conditions. For instance, a redox system of potassium diperiodatocuprate(III) has been effectively used to initiate the graft copolymerization of methyl acrylate. researchgate.netsid.ir Another example is the use of potassium persulfate as an initiator in the presence of a phase transfer catalyst for the polymerization of butyl acrylate. tandfonline.com

Photo-initiation: Photo-initiation utilizes light energy to generate radicals from a photoinitiator, offering excellent temporal and spatial control over the polymerization. core.ac.uk UV curing is a form of photopolymerization that provides better control over reaction kinetics and is not inhibited by oxygen. nih.gov This method has been used to synthesize poly(this compound-co-acrylamide) hydrogels. nih.gov The design of novel photoinitiators that can function under visible light is an active area of research. nih.gov

Radiation-induced Polymerization: High-energy radiation, such as gamma rays, can induce polymerization by creating free radicals in the reaction medium. mdpi.comiaea.org This method is advantageous as it can be performed at room temperature and does not require an initiator. unsri.ac.id Gamma irradiation has been successfully employed to synthesize superabsorbent hydrogels based on this compound. unsri.ac.iduntirta.ac.idresearchgate.netkemdikbud.go.id The process involves the radiolysis of water to produce hydroxyl radicals, which then initiate the polymerization of the acrylate monomers. unsri.ac.id

Controlled or "living" radical polymerization techniques enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. While specific examples for this compound are less common in the provided results, the principles of these techniques are applicable. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent in this field. For instance, visible light has been used to regulate the controlled radical polymerization of various acrylate monomers, leading to well-defined block copolymers. acs.org

Copolymerization Strategies and Reaction Kinetics

Copolymerization involves the polymerization of two or more different monomers. This strategy is widely used to tailor the properties of the resulting polymer.

This compound is frequently copolymerized with other monomers to enhance specific properties of the final product.

Acrylamide (B121943): The copolymerization of this compound and acrylamide is common for the synthesis of superabsorbent hydrogels. nih.govscielo.brresearchgate.net These copolymers are often cross-linked to form three-dimensional networks capable of absorbing large amounts of water. scielo.br The synthesis can be initiated by various methods, including photopolymerization and inverse suspension polymerization. nih.govresearchgate.net

Methacrylic Acid: Copolymers of acrylamide and potassium methacrylate (B99206) have been synthesized via free radical aqueous polymerization. researchgate.net These superabsorbent copolymers' swelling capacity is influenced by the concentration of the hydrophilic monomer (potassium methacrylate) and the crosslinker. researchgate.net

Methyl Methacrylate: Methyl methacrylate-potassium acrylate copolymers are synthesized through free radical polymerization and possess both hydrophobic and hydrophilic properties. ontosight.ai These anionic copolymers have applications in biomedical fields. ontosight.ai

Graft copolymerization is a technique used to modify the properties of a natural or synthetic polymer by grafting monomer chains onto its backbone.

Starch: this compound can be grafted onto starch to produce biodegradable superabsorbent hydrogels. untirta.ac.idscientific.netresearchgate.net The graft copolymerization of acrylic acid onto starch has been initiated using potassium persulfate. scientific.netbhu.ac.in Gamma irradiation is another method used to initiate the grafting of poly(this compound-co-acrylamide) onto cassava starch. untirta.ac.id

Cellulose (B213188): Cellulose, an abundant natural polymer, can be modified by grafting with acrylate monomers to improve its properties. mdpi.orgresearchgate.netmdpi.comchesci.com Redox systems, such as potassium diperiodatocuprate(III), have been used to initiate the grafting of methyl acrylate onto cellulose. mdpi.org Potassium persulfate is another common initiator for grafting acrylic acid onto cellulosic materials. researchgate.netmdpi.com

Sodium Alginate: Sodium alginate, a natural polysaccharide, is another substrate for graft copolymerization with this compound. researchgate.netsid.irresearchgate.netkemdikbud.go.idijres.org This modification is often aimed at creating materials with enhanced swelling properties. Gamma irradiation has been used to prepare superabsorbent sodium alginate-g-poly(this compound) hydrogels. researchgate.netkemdikbud.go.id A redox system of potassium diperiodatocuprate(III) has also been employed to initiate the graft copolymerization of methyl acrylate onto sodium alginate. researchgate.netsid.ir

Monomer Reactivity Ratios and Sequence Distribution Analysis

In the synthesis of copolymers, monomer reactivity ratios are critical parameters that dictate the composition and microstructure of the final polymer chain. nih.gov These ratios, denoted as r₁ and r₂, represent the relative reactivity of a propagating polymer chain ending in one type of monomer unit towards adding the same type of monomer (homo-propagation) versus the other monomer (cross-propagation). frontiersin.org The analysis of these ratios provides insight into whether the resulting copolymer will have a random, alternating, or block-like sequence of monomer units. nih.govfrontiersin.org

Studies have been conducted to determine the reactivity ratios for the copolymerization of this compound (K-A) with other monomers such as acrylamide (AM), methacrylic acid (MA), and acrylic acid (AA). researchgate.net By analyzing the composition of the initial monomer feed and the resulting copolymer at low conversion, these ratios can be calculated using methods like the Fineman-Ross and Kelen-Tudos equations. researchgate.net

For the copolymerization of this compound (M₁) with various comonomers (M₂), the reactivity ratios indicate the tendency for sequence distribution. researchgate.net For instance, in the this compound-acrylamide (K-A/AM) system, the reactivity ratios (r₁ = 0.52, r₂ = 1.30) suggest a low tendency for the monomers to alternate, with the copolymer being composed mainly of small sequences of the same monomeric unit. researchgate.net

| Copolymer System (M₁/M₂) | Method | r₁ (this compound) | r₂ (Comonomer) | Reference |

|---|---|---|---|---|

| This compound / Acrylamide | Fineman-Ross | 0.52 | 1.30 | researchgate.net |

| Kelen-Tudos | 0.52 | 1.30 | ||

| This compound / Methacrylic Acid | Fineman-Ross | 0.20 | 1.20 | |

| Kelen-Tudos | 0.19 | 1.19 | ||

| This compound / Acrylic Acid | Fineman-Ross | 0.60 | 0.40 | |

| Kelen-Tudos | 0.61 | 0.40 |

Crosslinking Architectures and Network Formation

The transformation of linear or branched potassium polyacrylate chains into functional, three-dimensional hydrogel networks is achieved through crosslinking. This process creates connections between polymer chains, rendering the material water-insoluble but highly water-absorbent. gelsap.com Crosslinking can be achieved through chemical methods, which create permanent covalent bonds, or physical methods, which involve reversible, non-covalent interactions. specialchem.com

Chemical crosslinking involves the use of a crosslinking agent, a molecule with two or more reactive functional groups that can participate in the polymerization process to form bridges between polymer chains. atamanchemicals.com

N,N'-Methylenebisacrylamide (MBA): MBA is a widely used crosslinking agent in the synthesis of polyacrylate and polyacrylamide-based hydrogels. atamanchemicals.comnih.gov As a bifunctional monomer, it contains two acrylamide groups. During free-radical polymerization, these groups can react with two different growing polymer chains, thus forming a stable, covalent crosslink and contributing to the formation of a robust 3D network. atamanchemicals.combio-rad.com It is frequently used in the synthesis of poly(this compound-co-acrylamide) superabsorbent polymers. chula.ac.th

Glycerol Diacrylate (DAG): In the photopolymerization of this compound-co-acrylamide hydrogels, glycerol diacrylate (DAG) has been employed as a crosslinking agent. mdpi.com Research has shown that the concentration of DAG is a critical parameter influencing the final properties of the hydrogel. A transition in the material's properties occurs at a critical concentration of 4 wt% DAG. mdpi.com Below this concentration, weaker networks with very high swelling capacities are formed, while concentrations above 4 wt% result in denser, stronger networks with enhanced mechanical properties but lower swelling capacity. mdpi.com

| DAG Concentration | Network Structure | Swelling Capacity | Mechanical Properties | Reference |

|---|---|---|---|---|

| < 4 wt% | Weaker network | High (up to 217x dry weight) | Lower | mdpi.com |

| > 4 wt% | Denser, stronger network | Reduced (e.g., 69x dry weight) | Superior |

Triethylene Glycol Dimethacrylate (TEGDMA): TEGDMA is another effective crosslinker for creating potassium polyacrylate hydrogels (KPAHs). researchgate.netresearcher.life It has been used in the free-radical polymerization of this compound in aqueous solutions. Studies have prepared KPAHs using TEGDMA at various concentrations, such as 0.08, 0.21, and 0.46 wt%, to systematically investigate its effect on the hydrogel's properties, particularly its water absorbability in different saline environments. researchgate.netresearcher.life

Physical crosslinking involves the formation of networks through reversible associations between polymer chains, such as ionic interactions, hydrogen bonds, or physical entanglements. specialchem.com For polyelectrolytes like potassium polyacrylate, ionic interactions are a primary mechanism for physical crosslinking, where multivalent cations can form bridges between the negatively charged carboxylate groups on the polymer chains. specialchem.comHydrogen bonds can also contribute to network formation, especially in copolymers containing hydrogen-bond-donating groups like acrylamide. nih.govmdpi.com

Hybrid polymer networks are materials where two or more distinct polymers are combined, with at least one being synthesized or crosslinked in the immediate presence of the other. mdpi.com This can lead to materials with enhanced or novel properties. An example is an interpenetrating polymer network (IPN), where one polymer network is swollen with the monomer of a second polymer, which is then polymerized and crosslinked. mdpi.com Semi-interpenetrating polymer networks (SIPNs) involve a crosslinked polymer network with a linear polymer penetrating the mesh. mdpi.com In systems analogous to this compound, SIPNs have been created by grafting sodium acrylate onto a natural polymer like sodium alginate, with linear poly(vinyl alcohol) chains interpenetrating the resulting network. mdpi.com Hybrid materials such as a polyacrylate/polyaniline network have also been reported. scribd.com

Control over Polymer Architecture and Molecular Weight Distribution

The final architecture, morphology, and molecular weight of potassium polyacrylate are not intrinsic but are controlled by a variety of reaction parameters. Manipulating these conditions allows for the tailoring of the polymer for specific applications.

The physical form and structure (morphology) of the final polymer are highly dependent on the conditions during polymerization.

Crosslinker Concentration: As demonstrated with glycerol diacrylate, the concentration of the crosslinking agent is a dominant factor. mdpi.com It directly controls the crosslinking density, which in turn dictates the swelling capacity, mechanical strength, and even the micro- and macro-scale morphology. researchgate.netnih.gov In some systems, varying the crosslinker concentration can induce the formation of distinct, shape-evolving surface patterns during swelling. nih.gov

Polymerization Method: The technique used for polymerization has a profound impact on the final product's form. For example, synthesizing poly(this compound-co-acrylamide) via inverse suspension polymerization results in the formation of polymer beads of a specific size. chula.ac.th

Temperature: Polymerization temperature can influence several aspects of the final polymer. In acrylate polymerizations, higher temperatures can lead to an increased frequency of side reactions that cause branching. canterbury.ac.nz

External Factors: Post-synthesis, the polymer's behavior is influenced by its environment. The presence of ions in a solution and the application of external pressure can significantly limit the swelling capacity of the hydrogel. researchgate.net The granule size of the polymer also affects its absorption speed. researchgate.net

Control over molecular weight and the degree of linearity or branching is achieved through chain transfer reactions.

Chain Transfer: A chain transfer reaction occurs when the activity of a growing polymer radical is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA). sco-sakai-chem.com This terminates the growth of the current polymer chain and initiates a new one. sco-sakai-chem.com CTAs, such as mercaptans, are often added to polymerization reactions to regulate and reduce the final molecular weight of the polymer. nih.gov Advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used for greater control. For instance, potassium ethylxanthate (B89882) has been used as a RAFT agent to synthesize polymers with a controlled molecular weight and a narrow molecular weight distribution. lifescienceglobal.comresearchgate.net

Branching Characteristics: Branching occurs in acrylate polymerization primarily through a "backbiting" mechanism, where a radical at the end of a growing chain abstracts a hydrogen atom from its own backbone, creating a mid-chain radical. canterbury.ac.nza-star.edu.sg This new radical site can then initiate the growth of a branch. The degree of branching is highly sensitive to reaction conditions. Studies on the closely related poly(acrylic acid) show that branching increases with higher reaction temperatures but can be suppressed by the presence of a chain transfer agent, which effectively competes with the backbiting reaction. canterbury.ac.nz

| Reaction Parameter | Effect on Degree of Branching (DB) | Mechanism | Reference |

|---|---|---|---|

| Increasing Temperature | Increases DB | Higher frequency of reactions leading to branches (e.g., backbiting). | canterbury.ac.nz |

| Addition of Chain Transfer Agent (CTA) | Decreases DB | CTA quenches the mid-chain radicals or reduces the rate of chain transfer to the polymer. |

Advanced Characterization Methodologies for Poly Potassium Acrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure and Functional Groups

Spectroscopic methods are indispensable for elucidating the chemical structure of PKA and its copolymers, confirming successful polymerization, and identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a polymer. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint.

In the analysis of poly(potassium acrylate), FTIR is used to confirm the polymerization of the acrylate (B77674) monomer and the formation of the potassium salt. The spectrum of PKA is characterized by the disappearance of the C=C double bond absorption band, which is typically observed around 1635 cm⁻¹ in the acrylic acid monomer. The most prominent peaks in the PKA spectrum are related to the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the carboxylate anion appear as strong absorption bands. For copolymers, such as those with acrylamide (B121943), additional characteristic peaks will be present. For instance, a poly(acrylamide-co-potassium acrylate) hydrogel shows a peak at 1681 cm⁻¹ attributed to the C=O group and a C-H stretching band from the acrylate unit at 2925 cm⁻¹. japsonline.com

Key Research Findings:

The neutralization of poly(acrylic acid) to form poly(this compound) is confirmed by the appearance of a strong absorption band around 1550–1610 cm⁻¹ corresponding to the carboxylate anion (COO⁻).

In poly(acrylamide-co-acrylic acid) potassium salt, characteristic bands appear in the range of 3100–3500 cm⁻¹, which are attributed to O–H and N–H stretching. scielo.br A peak for the C=O stretching of both the acrylamide and acrylate units is observed between 1645-1653 cm⁻¹. scielo.br

The successful grafting of monomers is indicated by the absence of the C=C bond from the monomer at approximately 1610 cm⁻¹. ijarsct.co.in

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound) and its Copolymers

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

|---|---|---|---|

| ~3100–3500 | O–H and N–H stretching | Hydroxyl and Amide | scielo.br |

| ~2925 | C–H stretching | Acrylate unit | japsonline.com |

| ~1700-1733 | C=O stretching | Carboxylic acid (residual) | |

| ~1645-1681 | C=O stretching (Amide I) | Carbonyl in Acrylamide/Acrylate | japsonline.comscielo.br |

| ~1550–1610 | Asymmetric COO⁻ stretching | Carboxylate | |

| ~1450 | CH₂ bending | Polymer backbone | japsonline.comscielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the local chemical environment of atoms within the polymer structure. ¹H and ¹³C NMR are particularly valuable for determining the polymer's stereochemistry and microstructure.

¹³C NMR: In the ¹³C NMR spectrum of polyacrylates, distinct signals are observed for the carbonyl carbon, the α-carbon (CH), and the β-carbon (CH₂) of the polymer backbone. For sodium polyacrylate, which is chemically similar to the potassium salt, signals for the carbonyl carbon of the carboxyl group appear at approximately 183.4 ppm and 184.8 ppm. imim.pl The signals for the α-carbon are found around 45.1-45.9 ppm, while the β-carbon signals appear in the 36-38.7 ppm range. imim.pl Cross-linking or copolymerization can cause shifts in these peaks and the appearance of new signals, providing evidence of structural changes. imim.pl

¹H NMR: The ¹H NMR spectrum of poly(acrylic acid) in D₂O shows broad multiplets for the methine proton (-CH-) of the polymer backbone at approximately 2.35 ppm and the methylene (B1212753) protons (-CH₂-) at around 1.75 ppm. rsc.org These signals are also characteristic of poly(this compound), as the counter-ion has a minimal effect on the proton chemical shifts of the polymer chain.

Key Research Findings:

¹³C NMR analysis of sodium polyacrylate shows characteristic signals for the carbonyl carbon at ~183-185 ppm. imim.pl

The backbone Cα and Cβ carbons of sodium polyacrylate resonate at approximately 45-46 ppm and 36-39 ppm, respectively. imim.pl

¹H NMR spectra of poly(acrylic acid) show backbone methine (-CH-) and methylene (-CH₂-) protons at ~2.35 ppm and ~1.75 ppm, respectively. rsc.org

Table 2: Typical NMR Chemical Shifts (δ) for Polyacrylates in D₂O

| Nucleus | Structural Unit | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | Carbonyl (-C OO⁻) | 183.4 - 184.8 | imim.pl |

| ¹³C | α-Carbon (-C H-) | 45.1 - 45.9 | imim.pl |

| ¹³C | β-Carbon (-C H₂-) | 36.0 - 38.7 | imim.pl |

| ¹H | Methine (-CH -) | ~2.35 | rsc.org |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability, degradation behavior, and phase transitions of PKA and its copolymers. This information is vital for applications where the polymer may be exposed to varying temperatures.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the composition of the final residue.

The TGA curve of poly(acrylamide-co-acrylic acid) potassium salt typically shows a multi-stage decomposition process. researchgate.net The initial weight loss, occurring below ~250-280°C, is usually attributed to the evaporation of bound and free water. researchgate.net The subsequent major weight loss stages at higher temperatures correspond to the decomposition of the polymer backbone. For example, one study identified decomposition stages at 281-430°C and a further stage above 430°C. researchgate.net The thermal stability of polyacrylates is influenced by the nature of the counter-ion and the copolymer composition. Generally, polyacrylates exhibit good thermal stability up to around 300°C. mdpi.com

Key Research Findings:

The thermal decomposition of poly(acrylamide-co-acrylic acid) potassium salt occurs in three main stages: water loss (25-281°C), initial polymer decomposition (281-430°C), and final decomposition (>430°C). researchgate.net

TGA can be used to assess the water retention capacity, with some polyacrylates showing stability up to 200°C.

Copolymers of sodium alginate and ethyl acrylate show enhanced thermal stability compared to the unmodified polysaccharide, with copolymer decomposition occurring at 298°C. nih.gov

Table 3: TGA Decomposition Stages for Poly(acrylamide-co-acrylic acid) Potassium Salt

| Temperature Range (°C) | Process | Weight Loss | Reference |

|---|---|---|---|

| 25 - 281 | Dehydration (Loss of water) | Minor | researchgate.net |

| 281 - 430 | Polymer Decomposition (Stage 1) | Major | researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Properties

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (T₉), melting point (Tₘ), and crystallization temperature (T꜀).

The glass transition temperature (T₉) is a key property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For polyacrylate-based hydrogels, the T₉ is influenced by factors such as cross-linking density, copolymer composition, and water content. For example, the T₉ of freeze-dried poly(acrylamide) hydrogels has been reported to be approximately 141°C. researchgate.net In copolymers, increasing the content of a comonomer like acrylic acid can lead to an increase in the T₉, enhancing thermal stability. researchgate.net For hydrated polymers, DSC can also detect the melting of freezable water and the cold crystallization of amorphous ice, providing insight into polymer-water interactions. cmu.edu

Key Research Findings:

The T₉ of poly(acrylamide) hydrogels is observed around 141°C, and this value can increase with cross-linking. researchgate.net

For hydrogels of poly(acrylamide-co-acrylic acid), higher acrylic acid content can lead to increased glass transition and decomposition temperatures. researchgate.net

DSC studies on poly(this compound-co-acrylamide) hydrogels have identified melting points that increase with the irradiation dose used for synthesis, ranging from 121.98°C to 136.51°C. nih.gov

Table 4: Thermal Transition Data for Acrylate-Based Polymers from DSC

| Polymer System | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Poly(this compound-co-acrylamide) (5 kGy dose) | Melting Point (Tₘ) | 121.98 | nih.gov |

| Poly(this compound-co-acrylamide) (15 kGy dose) | Melting Point (Tₘ) | 136.51 | nih.gov |

| Poly(acrylamide) hydrogel | Glass Transition (T₉) | ~141 | researchgate.net |

Rheological Properties of Polymer Solutions and Gels

The rheological properties of poly(this compound) (PPAk) solutions and gels are critical for understanding their behavior in various applications. These properties are heavily influenced by factors such as polymer concentration, ionic strength of the medium, temperature, and shear stress.

Aqueous solutions of polyacrylates typically exhibit non-Newtonian fluid behavior. At low shear rates, they can show high, nearly constant viscosities, behaving as viscoelastic fluids. nih.gov As the shear rate increases, these solutions exhibit shear-thinning properties, where viscosity decreases sharply. nih.gov This behavior is attributed to the alignment of polymer chains in the direction of flow, which reduces resistance. The presence of charged carboxylate groups along the PPAk chain leads to electrostatic repulsions, causing the polymer chains to extend and resulting in high viscosity in aqueous solutions. nih.gov

The introduction of electrolytes, such as potassium salts, significantly modifies the rheological characteristics. For instance, in poly(acrylic acid) (PAA) based fluids, the presence of potassium formate (B1220265) influences the inter-polymer interactions and the polymer's effective size in solution. mdpi.com In one study, a PAA formulation with 0.03 wt% potassium ions (from potassium formate) showed a viscosity increase from approximately 1.15 Pa·s at 15 °C to a peak of 1.97 Pa·s at -3.1 °C, before decreasing at lower temperatures under a shear stress of 5 Pa. mdpi.com The viscosity of these polyelectrolyte systems is sensitive to changes in polymer concentration and pH, which alter the degree of dissociation of the carboxylic groups and thus the polymer chain conformation. mdpi.com

In a specific preparation of a copolymer solution containing 19 wt% this compound and 35 wt% aqueous acrylamide, with an additional 3 wt% of high molecular weight poly(acrylamide), the resulting thickened solution exhibited a very high viscosity of 43,000 centipoise (43 Pa·s) when measured with a Brookfield Viscometer. prepchem.com

The rheological properties of cross-linked PPAk gels are largely determined by their network structure. The elastic modulus (G') and loss modulus (G'') are key parameters used to describe the viscoelastic nature of these gels. For similar composite hydrogels, it has been observed that as the content of a crosslinking agent increases, the elastic modulus may decrease while the loss modulus increases. mdpi.com This indicates a shift towards more viscous and less elastic behavior. mdpi.com The viscosity of such gels is a result of the entangled polymer network structure. mdpi.com

Table 1: Rheological Data for Polyacrylate Solutions

| Polymer System | Conditions | Viscosity | Reference |

|---|---|---|---|

| 19 wt% this compound / 35 wt% Acrylamide solution | Measured with Brookfield Viscometer | 43,000 cP (43 Pa·s) | prepchem.com |

| Poly(acrylic acid) with 0.03 wt% K+ | Shear stress = 5 Pa, T = 15 °C | ~1.15 Pa·s | mdpi.com |

| Poly(acrylic acid) with 0.03 wt% K+ | Shear stress = 5 Pa, T = -3.1 °C | 1.97 Pa·s | mdpi.com |

| 0.65 wt% Sodium Polyacrylate (NaPAA) | Before CO2 treatment | 1821 mPa·s | nih.gov |

| 1.30 wt% Sodium Polyacrylate (NaPAA) | Before CO2 treatment | 4314 mPa·s | nih.gov |

Swelling Dynamics and Equilibria in Aqueous Systems

Poly(this compound) is a superabsorbent polymer (SAP) renowned for its ability to absorb and retain substantial quantities of water and aqueous solutions. researchgate.net This swelling behavior is governed by the osmotic pressure differential between the polymer network and the external solution. The dynamics and equilibrium of this process are sensitive to the polymer's chemical structure and the properties of the aqueous environment. researchgate.net

The swelling process involves the diffusion of water into the polymer's three-dimensional network, which consists of a polymer chain, polar side groups (carboxylate groups), and crosslinks. nih.gov The network expands until the osmotic force driving water in is balanced by the elastic retraction force of the cross-linked polymer chains. Equilibrium is typically reached after a significant period; for instance, some this compound hydrogels reach equilibrium at approximately 32 hours. nih.gov

The ultimate degree of swelling is critically dependent on several factors:

Crosslink Density: The swelling capacity is inversely proportional to the degree of crosslinking. nih.govmdpi.com Higher crosslink density results in a tighter network structure that restricts the expansion of the polymer chains, thus reducing the maximum water uptake. Research on multi-structured potassium-acrylate-based hydrogels showed that maximum swelling ranged from 69 to 217 times the xerogel's weight, with the highest swelling observed at the lowest crosslinker concentration (0.5 wt%). nih.gov

Ionic Content of the Aqueous Medium: The presence of salts in the aqueous solution significantly diminishes the swelling capacity. researchgate.netnih.gov The osmotic pressure gradient between the gel and the external solution is reduced, lowering the driving force for water absorption. Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are particularly detrimental to swelling performance compared to monovalent cations. nih.govmdpi.com These divalent ions can form complexes with the carboxylate groups on the polymer chains, effectively increasing the crosslink density and causing the hydrogel network to shrink. nih.govnih.gov In one study, the swelling capacity of a hydrogel composed of this compound, acrylamide, and a mineral dropped from 444 g/g in distilled water to 70 g/g in a saline solution with an electrical conductivity of 4.5 dS/m, an 84% reduction. scielo.br

Copolymer Composition and Particle Size: For copolymers, such as poly(this compound-co-acrylamide), the composition affects swelling. researchgate.net The swelling ratio is also influenced by particle size, with water sorption amounts increasing with decreasing particle size. researchgate.net

The free swelling capacity of a commercial cross-linked potassium polyacrylate was measured to be between 280 g/g and 329 g/g in deionized water. researchgate.net The swelling kinetics are also affected by granule size, with absorption speed being significantly lower for larger granules. researchgate.net

Table 2: Swelling Capacity of this compound-Based Hydrogels in Different Media

| Hydrogel Composition | Aqueous Medium | Swelling Capacity (g/g) | Reference |

|---|---|---|---|

| Cross-linked potassium polyacrylate | Deionized Water | 280 - 329 | researchgate.net |

| This compound, acrylamide, and mineral composite | Distilled Water | 444 | scielo.br |

| This compound, acrylamide, and mineral composite | Saline Water (0.5 dS m⁻¹) | ~140 | scielo.br |

| This compound, acrylamide, and mineral composite | Saline Water (4.5 dS m⁻¹) | 70 | scielo.br |

| Starch-g-poly(this compound-co-acrylamide) | Water | 470 | untirta.ac.id |

| Starch-g-poly(this compound-co-acrylamide) | NaCl Solution | 316.67 | untirta.ac.id |

| Starch-g-poly(this compound-co-acrylamide) | Urea Solution | 526.67 | untirta.ac.id |

Table 3: Effect of Crosslinker Concentration on Maximum Swelling of this compound Hydrogels

| Crosslinking Agent (DAG) Concentration (wt%) | Maximum Swelling (g/g) | Reference |

|---|---|---|

| 0.5 | 217 | nih.gov |

| 1.0 | 125 | nih.gov |

| 3.0 | 120 | nih.gov |

| 5.0 | 90 | nih.gov |

| 7.0 | 75 | nih.gov |

| 10.0 | 69 | nih.gov |

Structure Property Relationships in Poly Potassium Acrylate Systems

Impact of Crosslinking Density on Material Properties

The three-dimensional network structure of poly(potassium acrylate) hydrogels is formed by crosslinking polymer chains. The density of these crosslinks is a critical parameter that dictates the material's swelling behavior and mechanical integrity. researchgate.netnih.gov

Swelling Capacity and Water Absorption Performance

The swelling capacity of poly(this compound) hydrogels is inversely proportional to the crosslinking density. wikipedia.org Low-density cross-linked superabsorbent polymers (SAPs) generally exhibit a higher absorbent capacity and swell to a larger degree. wikipedia.org This is because a lower crosslink density results in a looser polymer network, allowing for greater expansion and accommodation of water molecules. nih.gov The primary driving force for water absorption is the osmotic pressure difference between the polymer network and the external solution, facilitated by the numerous hydrophilic groups on the polymer chain. nih.gov

The ionic concentration of the surrounding solution also significantly impacts water absorption. In deionized water, a SAP can absorb up to 300 times its weight, but this capacity can drop to about 50 times its weight in a 0.9% saline solution. wikipedia.org This is due to the "charge screening" effect of the salt ions, which reduces the osmotic pressure difference. scielo.br

Mechanical Strength and Elasticity

While a lower crosslinking density enhances swelling capacity, it generally results in a softer and stickier gel with lower mechanical strength. wikipedia.org Conversely, a higher crosslinking density imparts greater mechanical strength and elasticity to the hydrogel. wikipedia.orgchalmers.se High cross-link density polymers exhibit lower absorbent capacity and swell, but the resulting gel is firmer and can maintain its particle shape even under modest pressure. wikipedia.org

Research on multi-structured this compound-co-acrylamide hydrogels has demonstrated that the elastic modulus increases with a higher concentration of the crosslinking agent, while the elongation at break decreases. nih.gov This indicates that a more densely crosslinked network is stiffer and less flexible. The presence of a critical crosslinking concentration has been reported, which serves as a reference for producing hydrogels with enhanced mechanical properties and structural characteristics. mdpi.comresearchgate.net The mechanical properties are also influenced by the formation of surface structures during swelling, with structured hydrogels exhibiting better mechanical performance compared to unstructured ones. mdpi.comresearchgate.net

Effect of Crosslinking Agent (DAG) on Mechanical Properties of Poly(this compound-co-acrylamide) Hydrogels

| DAG Concentration (wt%) | Tensile Strength (kPa) | Elongation at Break (%) | Young's Modulus (kPa) |

|---|---|---|---|

| 1 | 10.5 | 120 | 8.8 |

| 2 | 12.1 | 105 | 11.5 |

| 3 | 14.8 | 90 | 16.4 |

| 4 | 18.2 | 75 | 24.3 |

This table illustrates how increasing the concentration of the crosslinking agent, glycerol (B35011) diacrylate (DAG), affects the mechanical properties of poly(this compound-co-acrylamide) hydrogels. Data compiled from research findings. nih.gov

Influence of Monomer Composition and Molar Ratios in Copolymers

Poly(this compound) is often copolymerized with other monomers, such as acrylamide (B121943), to modify its properties. The composition and molar ratio of the monomers in these copolymers have a significant impact on the final material's behavior. researchgate.net

Introducing non-ionic monomers like acrylamide can influence the reactivity during polymerization and the properties of the resulting hydrogel. researchgate.net For example, in poly(this compound-co-acrylamide) superabsorbents, the swelling ratio is dependent on the copolymer composition. researchgate.nethanrimwon.com The incorporation of different monomers can also affect the hydrogel's response to external stimuli like pH and ionic strength. researchgate.net For instance, the swelling of hydrogels made from acrylic acid and acrylamide copolymers is strongly dependent on the pH of the medium. researchgate.net

In the synthesis of starch-graft-poly(this compound-co-acrylamide), the monomer concentration was found to influence the grafting efficiency and adsorption capacity. researchgate.net Similarly, in glucomannan-poly(this compound-acrylamide) hydrogels, the addition of acrylamide affects the swelling ratio, with an optimal concentration leading to maximum water absorption. unsri.ac.id

Effects of Polymerization Conditions on Macroscopic Behavior

The conditions under which polymerization occurs play a crucial role in determining the macroscopic properties of the resulting poly(this compound) system. These conditions include the polymerization technique, temperature, and the presence of initiators and other additives.

Different polymerization methods, such as solution, suspension, or photopolymerization, can lead to hydrogels with varying structures and properties. mdpi.comresearchgate.net For instance, inverse suspension polymerization is used to synthesize superabsorbent particles, with the surfactant concentration affecting the mean diameter of the particles, which in turn influences the swelling behavior. researchgate.nethanrimwon.com Photopolymerization allows for better control of the reaction temperature, leading to higher structural stability of the hydrogels during swelling. mdpi.comresearchgate.net

The reaction temperature can affect the polymerization rate and the final polymer structure. For example, in the synthesis of poly(acrylamide-co-acrylic acid) potassium salt, the absorbency was observed to decrease with increasing temperature. researchgate.net The choice of initiator, such as potassium persulfate, and its concentration also impacts the polymerization process. nih.govtandfonline.com

Swelling Ratio of Starch-g-poly(this compound-co-acrylamide) at Different Irradiation Doses

| Irradiation Dose (kGy) | Equilibrium Degree of Swelling (g/g) |

|---|---|

| 5 | 873.33 |

| 10 | - |

| 15 | - |

| 20 | - |

This table shows the effect of gamma irradiation dose on the swelling capacity of starch-g-poly(this compound-co-acrylamide) hydrogels. The highest swelling was observed at the lowest dose. Data compiled from research findings. untirta.ac.id Note: Specific values for 10, 15, and 20 kGy were not provided in the source, but a decreasing trend was indicated.

Role of Ionic Interactions and Counterion Effects on Polymer Conformation

As a polyelectrolyte, the behavior of poly(this compound) in solution is heavily influenced by ionic interactions. The charged carboxylate groups along the polymer chain lead to electrostatic repulsion, causing the polymer chains to adopt a more extended conformation. mdpi.comaip.org

The presence and nature of counterions, such as the potassium ion (K+), play a significant role in the polymer's conformation and properties. Counterions can condense onto the polymer backbone, neutralizing some of the charges and leading to changes in the chain's extension. aip.orgaip.org The size of the counterions can significantly influence the conformational behavior of the polyelectrolyte chains. aip.orgaip.org For instance, bulky counterions can lead to more swollen conformations as they are loosely bound to the polymer backbone. aip.orgaip.org

The ionic strength of the surrounding solution also has a profound effect. An increase in ionic concentration can screen the electrostatic repulsions between the charged groups on the polymer chain, causing the polymer to collapse into a more compact conformation. nih.gov This is why the swelling capacity of poly(this compound) hydrogels is significantly reduced in saline solutions. wikipedia.orgnih.gov Furthermore, multivalent cations like Ca2+ and Mg2+ can have a more pronounced effect, forming ionic crosslinks with the carboxylate groups and causing the polymer network to become more tightly packed, which drastically reduces water absorption. nih.govmdpi.com This ionic exchange between the hydrogel and the surrounding solution can lead to degradation of the polymer and a reduction in its useful life. mdpi.comresearchgate.net

Functional Applications and Advanced Materials Development

Superabsorbent Polymers (SAPs) and Hydrogels

Potassium acrylate (B77674) is a primary monomer used in the production of SAPs, which are cross-linked polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. gelsap.comsocochem.com These hydrogels are utilized in various fields due to their exceptional water-absorbing capabilities. socochem.com

Water Retention Mechanisms in Agricultural and Horticultural Substrates

When incorporated into soil or other growing media, potassium acrylate-based hydrogels act like microscopic sponges. scirp.org The polymer consists of a network of cross-linked chains that are hydrophilic, meaning they attract and bind with water molecules. wikipedia.orgacs.org This structure allows the hydrogel to absorb water up to several hundred times its own weight, forming a gel that stores moisture. wikipedia.orgsocochem.commdpi.com

The absorbed water is held within the polymer network and is gradually released to the surrounding soil as it dries, providing a consistent supply of moisture to plant roots. wikipedia.orgsocochem.commdpi.com This "micro-reservoir" effect enhances the water-holding capacity of the soil, reduces the frequency of irrigation, and helps plants withstand periods of drought. wikipedia.orggelsap.comgelsap.com The polymer releases the water on demand as the plant roots exert suction, ensuring that plants have access to water when they need it most. wikipedia.org

A key advantage of using this compound over sodium-based acrylates in agriculture is that it does not lead to soil salinization. wikipedia.org Furthermore, the potassium ions released during the degradation of the polymer can serve as a nutrient for plants. acs.org

The effectiveness of these hydrogels can be influenced by the properties of the soil. For instance, they tend to be more efficient in coarse-textured sandy soils compared to fine-textured clay soils. nih.gov Research has shown that the application of this compound-based hydrogels can significantly increase the water retention of sandy and loamy soils. researchgate.net

Table 1: Water Absorbency of this compound-Based Superabsorbent Polymers

| Polymer Composition | Distilled Water Absorbency (g/g) | 0.9% Saline Water Absorbency (g/g) |

| Kaolin (B608303) / Potassium Polyacrylate / Acrylamide (B121943) Composite | 919 | 92 |

| Composite from Waste Material Cultured Pleurotus nebrodensis and Potassium Polyacrylate | 974 | 59 |

| Starch-graft-poly(this compound-co-acrylamide) | - | - |

| Glucomannan-poly(this compound-acrylamide) | ~880 | ~110 (in real urine) |

Note: The water absorbency can vary depending on the specific synthesis method and the composition of the superabsorbent polymer. The data presented is based on specific research findings. scientific.netthe-minions.comresearchgate.netunsri.ac.id

Applications in Hydroponics and Controlled Environment Agriculture

In hydroponics and other soilless cultivation systems, this compound hydrogels serve as a valuable substrate or substrate amendment. researchgate.netscielo.org.mxscirp.org They can be mixed with other growing media like coconut fiber to enhance water retention and reduce the frequency of irrigation. scielo.org.mxscirp.orgscirp.orgresearchgate.net This is particularly beneficial in controlled environment agriculture where precise control over water and nutrient delivery is crucial. scielo.org.mx

The use of this compound hydrogels in hydroponic systems can lead to significant savings in both water and nutrient solutions. scielo.org.mxscirp.orgscirp.orgresearchgate.net By holding water and dissolved nutrients in the root zone, they minimize leaching and evaporation, ensuring that these resources are available to the plants for longer periods. scielo.org.mxwikipedia.org Studies have demonstrated that incorporating this compound into hydroponic substrates can extend the intervals between watering, leading to more efficient resource utilization. scirp.orgscirp.orgresearchgate.net

Water Management in Non-Agricultural Contexts (e.g., Cable Water Blocking)

The exceptional water-absorbing properties of this compound-based SAPs are also utilized in industrial applications such as water-blocking tapes for cables. chinafloc.comsocochem.commicagroup.net These tapes are designed to protect cables from moisture damage. micagroup.netgoogle.com

The tape is typically composed of a non-woven fabric coated with a superabsorbent polymer powder. micagroup.net When the cable's outer layer is breached and water comes into contact with the tape, the SAP rapidly absorbs the moisture and swells to form a gel. socochem.comgoogle.com This swelling action creates a barrier that prevents further water ingress and migration along the length of the cable. google.com The high speed and volume of swelling are critical features for this application. micagroup.net

Flocculants and Coagulants in Environmental Engineering

Polymers based on acrylate and its derivatives are widely used as flocculants and coagulants in water and wastewater treatment processes. ros.edu.plderypol.comgoogle.com These chemicals aid in the removal of suspended solids and other contaminants from water. derypol.comzeomediafilter.com

Mechanisms of Particle Aggregation in Wastewater Treatment

The process of removing suspended particles from wastewater often involves two key steps: coagulation and flocculation. mt.comalumichem.com

Coagulation: In this initial step, coagulants are added to the water to neutralize the electrical charges on the surfaces of suspended particles. mt.comalumichem.com This destabilizes the particles, allowing them to start clumping together. alumichem.com

Flocculation: Following coagulation, flocculants are introduced. These are typically long-chain polymers that help the smaller aggregated particles to bridge together, forming larger, more stable clusters called "flocs." derypol.commt.comracoman.com

Anionic flocculants, which carry a negative charge, are effective at binding with positively charged particles. alumichem.com The long polymer chains of the flocculant adsorb onto multiple destabilized particles, creating bridges between them. coventry.ac.uk This results in the formation of larger, heavier flocs that can be more easily removed from the water through sedimentation or filtration. mt.com The effectiveness of flocculation is dependent on factors such as the type and dosage of the flocculant, as well as the characteristics of the wastewater. racoman.com

Efficacy in Diverse Effluent Streams and Industrial Separations

Polymer-based flocculants are utilized in the treatment of a wide variety of industrial effluents, including those from mining, paper manufacturing, and the chemical industry. derypol.comcoventry.ac.ukaccepta.com Anionic flocculants are often used in treating industrial wastewater to remove contaminants such as heavy metals and organic matter. alumichem.com

For instance, copolymers of acrylamide and acrylic acid have been shown to be effective in supporting the coagulation process in the treatment of mine water and treated coke wastewater. ros.edu.pl In the treatment of effluent from polymer manufacturing plants, which may contain acrylic acid and its derivatives, chemical coagulation-flocculation has been demonstrated as an effective treatment method. coventry.ac.uk The choice of coagulant and flocculant, along with optimal pH and dosage, are critical for achieving high removal efficiency of pollutants like chemical oxygen demand (COD), total suspended solids (TSS), and turbidity. mdpi.com

Rheology Modifiers and Dispersants

This compound and its polymers are utilized to control the viscosity and flow properties of various systems. As a polyelectrolyte, its conformation in solution is highly dependent on the ionic strength and pH, which allows for tunable rheological effects.

Performance in Coatings, Adhesives, and Construction Materials

In the coatings and adhesives industries, this compound-based polymers function as thickeners, stabilizers, and dispersants. alibaba.comdataintelo.com Their ability to increase viscosity and prevent the settling of pigments and other particles is crucial for product stability and performance. dataintelo.com In waterborne formulations, polyacrylates are essential for achieving desired application properties and ensuring a uniform film formation. dataintelo.commdpi.com The carboxylate groups in the polymer chain can adsorb onto particle surfaces, providing electrostatic and steric stabilization that prevents agglomeration. dataintelo.com This is particularly important in high-performance adhesives where consistent viscosity and strong binding are required for durability. dataintelo.com

In construction materials, particularly concrete, potassium polyacrylate has been investigated as an internal curing agent. researchgate.net Its superabsorbent nature allows it to retain water during the initial mixing and then gradually release it during the curing process. This internal water source helps to mitigate autogenous shrinkage and reduce the risk of cracking, leading to a more durable and robust concrete structure. researchgate.net Research has shown that the incorporation of potassium polyacrylate can lead to a substantial improvement in the compressive strength of concrete over time. researchgate.net For instance, one study demonstrated a significant increase in compressive strength after 56 days of curing in specimens containing potassium polyacrylate compared to those cured by traditional methods. researchgate.net Furthermore, acrylate-based lotions have been shown to improve the water tightness and resistance to chloride ion penetration in cement-based materials by forming a protective film. mdpi.com

Table 1: Effect of Acrylate Copolymer on Pervious Concrete Toughness

| Acrylate Polymer Type | SBR/Acrylate Ratio | Toughness Enhancement |

|---|---|---|

| XG–6161 (P1) | 90/10 | Moderate |

| XG–6001 (P2) | 90/10 | High |

| XG–2135 (P3) | 90/10 | Low |

Data sourced from a study on SBR acrylate polymer-modified pervious concrete. whiterose.ac.uk

Viscosity Control in Drilling Fluids and Enhanced Oil Recovery (EOR) Formulations

Copolymers of this compound, such as potassium polyacrylamide (KPAM), are extensively used as viscosifiers and shale inhibitors in water-based drilling fluids. engineering.org.cnsolidscontrolshaker.com These polymers increase the viscosity of the drilling mud, which enhances its ability to carry rock cuttings to the surface and helps to stabilize the wellbore. solidscontrolshaker.com The presence of the potassium ion is particularly beneficial in inhibiting the swelling of clay and shale formations, a common problem in drilling operations. solidscontrolshaker.com The performance of these polymers is often evaluated by their ability to control fluid loss into the formation.

Research has demonstrated the effectiveness of acrylamide:this compound copolymers in controlling fluid loss in drilling fluids, especially those containing divalent cations like calcium chloride. google.com In comparative studies, these copolymers have shown superior performance over sodium polyacrylate in calcium-containing fluids. google.com

Table 2: Fluid Loss Control Performance of Acrylamide:this compound Copolymer in Drilling Fluids

| Molar Ratio (Acrylamide:this compound) | CaCl₂ Concentration | Fluid Loss (cc after 30 minutes at 180°F) |

|---|---|---|

| 70:30 | 6% | 26 |

| 80:20 | 6% | 18 |

| 70:30 | 20% | 14 |

| 80:20 | 20% | 14 |

| 70:30 | 40% | 11 |

| 80:20 | 40% | 10 |

Data adapted from a study on fluid loss control agents for drilling fluids. google.com

In Enhanced Oil Recovery (EOR), polymers are injected into oil reservoirs to increase the viscosity of the water used to displace oil, thereby improving the sweep efficiency. openaccesspub.orgmdpi.com Polyacrylates, including copolymers of this compound, are among the polymers used for this purpose. openaccesspub.orgnih.gov By increasing the viscosity of the injected water, the mobility ratio between the water and oil is reduced, leading to a more stable displacement front and the recovery of additional oil that would otherwise be bypassed. mdpi.com

Development of Smart and Stimuli-Responsive Materials

"Smart" or stimuli-responsive materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli. This compound, with its ionizable carboxylate groups, is a key monomer in the synthesis of hydrogels and other materials that respond to changes in pH and temperature.

pH-Responsive Hydrogels and Their Controlled Swelling Behavior

Hydrogels based on this compound exhibit significant pH-responsive swelling. nih.govnih.gov At low pH, the carboxylate groups are protonated (-COOH), and the polymer network is relatively collapsed due to hydrogen bonding and reduced electrostatic repulsion. As the pH increases, the carboxylate groups become ionized (-COO⁻), leading to increased electrostatic repulsion between the polymer chains. This repulsion, combined with the osmotic pressure difference between the hydrogel and the surrounding solution, causes the hydrogel to swell significantly by absorbing large amounts of water. chemicalbook.com

The swelling behavior of poly(acrylamide-co-potassium acrylate) hydrogels has been shown to be highly dependent on the pH of the surrounding medium. Studies have demonstrated that these hydrogels can exhibit remarkable weight gain in distilled water, in some cases absorbing over 1000 times their own weight. The degree of swelling can be precisely controlled by the monomer ratio and the crosslinking density of the hydrogel network. google.com

Table 3: Swelling Capacity of Poly(this compound-co-acrylamide) Hydrogels

| Crosslinking Agent (DAG) Concentration (wt%) | Maximum Swelling (g/g of xerogel) |

|---|---|

| 0.5 | 217 |

| 1.0 | ~150 |

| 4.0 | ~100 |

| 10.0 | 69 |

| DAG = Glycerol (B35011) diacrylate. Data sourced from a study on multi-structured potassium-acrylate-based hydrogels. | nih.gov |

Temperature-Responsive Systems and Other Environmental Stimuli

While this compound itself is not inherently thermoresponsive, it can be copolymerized with temperature-sensitive monomers to create dual-responsive systems. For instance, copolymers of this compound with monomers like N-isopropylacrylamide (NIPAM) can exhibit both pH and temperature sensitivity. acs.org These systems often display a Lower Critical Solution Temperature (LCST), above which the polymer becomes less soluble and may precipitate or, in the case of a hydrogel, deswell. rsc.org The incorporation of ionic monomers like this compound can modulate the LCST of the resulting copolymer. rsc.org

Research has been conducted on copolymers of this compound with other monomers that demonstrate thermo-responsive behavior. For example, a copolymer of poly(potassium 1-hydroxy acrylate-co-potassium acrylate) has been synthesized and shown to have specific thermal properties. researchgate.net Additionally, hydrogels composed of poly(acrylamide-co-potassium acrylate) have been noted to have thermo- and pH-sensitive swelling. researchgate.net Star copolymers with arms containing poly(N-isopropylacrylamide-co-benzo-18-crown-6-acrylamide) have been developed that show a phase transition in response to both temperature and the presence of potassium ions. acs.org

Membranes and Separation Technologies

The ionic nature of this compound and its polymers makes them suitable for use in various membrane and separation technologies, particularly in applications involving ion exchange and selective transport.

Polyacrylate-based membranes have been developed for the separation of specific ions. For instance, membranes containing acrylate functionalities have been used to create ion-selective electrodes and membranes for the recovery of potassium ions. polysciences.com The interaction between the potassium ions and the acrylate groups in the polymer matrix facilitates this selective transport.

In the realm of gas separation, poly(ionic liquid)s, which can be derived from acrylate monomers, are being explored for their potential in creating membranes with enhanced CO₂ permeability and selectivity. nih.govmdpi.com While direct use of this compound in commercial gas separation membranes is not widely documented, the principles of using functionalized polymers for selective gas transport are relevant. The structure of acrylate-based polymers can be tailored to create specific pore sizes and chemical affinities that favor the passage of certain gas molecules over others. acs.orgresearchgate.net

Furthermore, acrylate-based copolymers are used in the fabrication of ultrafiltration and nanofiltration membranes. For example, the addition of an anionic copolymer of acrylamide and sodium acrylate to the coagulation bath during membrane synthesis has been shown to improve the antifouling performance of polysulfone ultrafiltration membranes. mdpi.com While this example uses the sodium salt, the principle can be extended to this compound, where the incorporation of the polyelectrolyte modifies the surface charge and hydrophilicity of the membrane, thereby reducing the adsorption of foulants.

Poly(this compound) in Composite and Hybrid Materials

Poly(this compound) is frequently incorporated into composite and hybrid materials to leverage its superabsorbent properties and to create advanced materials with tailored functionalities. By combining this polymer with other materials, such as inorganic clays, natural polysaccharides, or synthetic polymers, it is possible to develop composites with enhanced mechanical strength, thermal stability, and specific responsive behaviors. These materials are engineered for applications ranging from civil engineering to agriculture, where the unique swelling and water-retention capabilities of poly(this compound) are paramount.

The fundamental principle behind these composites is the synergistic effect between the polymer matrix and the filler or secondary network. The filler can provide structural reinforcement, improve thermal resistance, or introduce new functionalities, while the poly(this compound) component imparts its exceptional water absorption and retention capacity.

Cementitious Composites for Self-Healing Applications

In the field of construction, poly(this compound) is utilized as a key component in self-healing concrete. When incorporated into the concrete matrix, the polymer particles lie dormant. researchgate.net Upon the formation of micro-cracks, water ingress triggers the swelling of the poly(this compound) granules. researchgate.net This swelling action fills and seals the crack, preventing further water and contaminant penetration, which in turn mitigates corrosion of steel reinforcement and extends the service life of the structure. mdpi.comnih.gov

Research has shown that the size of the superabsorbent polymer (SAP) particles and their concentration are critical factors in healing efficiency. mdpi.com Studies involving polyacrylates have demonstrated that their presence can significantly reduce water flow through cracked concrete. For instance, some research has shown that concrete with added SAPs, such as potassium polyacrylates, can heal without needing direct contact with a water source, likely by absorbing ambient moisture. mdpi.com The healing mechanism primarily involves the physical blocking of the crack by the swollen hydrogel, supplemented by the promotion of further hydration of unreacted cement particles and the precipitation of calcium carbonate. nih.gov

| Composite System | Key Finding | Reported Efficacy | Reference Study Context |

|---|---|---|---|

| Cement Paste with Poly(acrylate) SAP | Reduction in water flow through induced cracks. | ~80% reduction in cumulative flow. | Demonstrates the potential of SAP to seal cracks and reduce permeability. researchgate.net |

| Mortar with Poly(acrylate-co-acrylamide) SAP | Significant reduction in water flow despite lower SAP content compared to paste. | ~85% reduction in cumulative flow. | Highlights effectiveness in a more complex mortar matrix. researchgate.net |

| Concrete with Poly(this compound) | Ability to heal cracks without direct water contact. | Qualitative observation of crack healing. | Snoeck and De Belie (2015) noted the advantage of high ambient humidity for healing. mdpi.com |

Composites with Clays and Minerals

To enhance the mechanical properties and reduce the production cost of superabsorbents, poly(this compound) is often combined with inorganic minerals like kaolin, bentonite (B74815), and attapulgite (B1143926). researchgate.netscientific.netrsc.org These clay minerals can be incorporated into the polymer network during polymerization. arxiv.org The resulting composites exhibit a synergistic effect where the clay provides a reinforcing framework, improving the gel strength and thermal stability, while the polymer provides the water absorption capability. arxiv.orgscribd.com

For example, a composite of kaolin, poly(this compound), and acrylamide was synthesized using aqueous solution polymerization. scientific.net Analysis confirmed that the polymer molecules were firmly fixed with the kaolin, indicating good bonding between the components. scientific.net Similarly, composites made with bentonite have shown significantly higher water absorptivity compared to the pure copolymer, a result attributed to the synergistic effect and potential exfoliation of the clay within the polymer matrix, which increases the surface area for water absorption. arxiv.org The incorporation of attapulgite has also been shown to increase the number of hydrophilic functional groups, enhancing the water retention ability of the composite material. rsc.org

| Composite System | Maximum Water Absorbency (g/g of material) | Key Feature |

|---|---|---|

| Kaolin / Poly(this compound) / Acrylamide | 919 (distilled water); 92 (0.9% saline) | Good bonding between kaolin and polymer network. scientific.net |

| Bentonite / Poly(acrylate-co-acrylamide) | 1002 (distilled water) | Synergistic effect enhances water absorptivity over pure copolymer (452 g/g). arxiv.org |

| Attapulgite / Poly(acrylic acid-co-acrylamide) | Not quantified, but noted enhanced water retention. | Increases hydrophilic functional groups and the proportion of bound water. rsc.org |

Hybrid Materials with Natural and Synthetic Polymers

Poly(this compound) is also used to form composite and hybrid materials with other polymers, both natural and synthetic, to create materials with specific properties like biodegradability, enhanced strength, or controlled release capabilities.